5-Hydroxy-dantrolene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O6 |

|---|---|

Molecular Weight |

330.25 g/mol |

IUPAC Name |

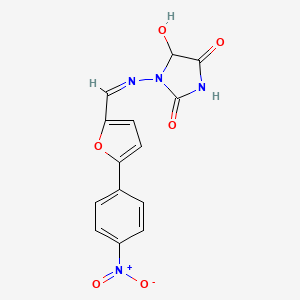

5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7- |

InChI Key |

PGORTQZSSAZLCK-CHHVJCJISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

5-Hydroxy-dantrolene chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Hydroxy-dantrolene

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, an active metabolite of the muscle relaxant dantrolene (B1669809). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

This compound is the major active metabolite of dantrolene, formed in the liver through oxidation.[1] It shares the muscle relaxant properties of its parent compound.

Chemical Structure

The chemical structure of this compound is characterized by a hydantoin (B18101) ring system linked to a nitrophenylfuran group via a methylideneamino bridge, with a hydroxyl group at the 5-position of the imidazolidine-2,4-dione ring.

IUPAC Name: 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione.[2]

Physicochemical Properties

| Property | Value (this compound) | Value (Dantrolene - for reference) |

| Molecular Formula | C₁₄H₁₀N₄O₆[3][4] | C₁₄H₁₀N₄O₅[1] |

| Molecular Weight | 330.25 g/mol [4] | 314.25 g/mol [1] |

| CAS Number | 52130-25-3[4][5] | 7261-97-4[1] |

| Melting Point | 238-240 °C (with decomposition)[3] | 279-281 °C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO[3] | Slightly soluble in water; more soluble in alkaline solutions[1] |

| pKa | Data not available | ~7.5[1] |

Mechanism of Action and Signaling Pathway

This compound, similar to dantrolene, exerts its muscle relaxant effect by acting as a postsynaptic muscle relaxant. It directly interferes with the excitation-contraction coupling in skeletal muscle by inhibiting the release of calcium ions from the sarcoplasmic reticulum.[6] This is achieved through its interaction with the ryanodine (B192298) receptor (RyR), a calcium release channel on the membrane of the sarcoplasmic reticulum.[6][7][8]

Dantrolene has been shown to selectively inhibit RyR1 and RyR3 isoforms, while having little to no effect on the RyR2 isoform, which is predominantly found in cardiac muscle.[6][7] This selectivity accounts for its minimal cardiotoxic effects. The binding of dantrolene to the RyR1 channel reduces its open probability, thereby decreasing the amount of calcium released into the cytoplasm in response to an action potential.

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A method for the synthesis of this compound has been reported in the literature.[9] While the full detailed protocol is not publicly available, the synthesis involves the chemical modification of dantrolene. A general workflow for a potential synthesis is outlined below.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the simultaneous determination of dantrolene and this compound in biological matrices.[10] A typical reversed-phase HPLC method can be employed.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 75 mm, 4µm)[11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[11] A common composition is 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid (v/v).[11]

-

Detection: UV detection at a wavelength of 225 nm or 380 nm.[11][12]

-

Injection Volume: 2 µL[11]

Sample Preparation (from plasma):

-

To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological samples, particularly plasma.[13]

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[14]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[14] An example of an isocratic mobile phase is acetonitrile: 0.1% formic acid (80:20, v/v).[14]

-

Flow Rate: 0.3 mL/min.[14]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for this compound would need to be determined.

Sample Preparation (from plasma): A common method for plasma sample preparation is protein precipitation.[13]

-

Spike plasma samples with an appropriate internal standard.

-

Add a cold protein precipitating solvent (e.g., a 1:1 mixture of methanol (B129727) and acetonitrile) to the plasma sample.[15]

-

Vortex the mixture vigorously.

-

Incubate at a low temperature (e.g., -30 °C) to enhance protein precipitation.[15]

-

Centrifuge at high speed to pellet the precipitated proteins.

-

The resulting supernatant can be further diluted before injection into the LC-MS/MS system.

Conclusion

This technical guide has summarized the core chemical properties and structural information for this compound. While some physicochemical data remains to be fully elucidated, the provided information on its structure, mechanism of action, and analytical methodologies offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols for HPLC and LC-MS/MS analysis can serve as a starting point for the development and validation of quantitative assays for this important metabolite.

References

- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxydantrolene | C14H10N4O6 | CID 9577331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]

- 5. 5-Hydroxy Dantrolene-d4 | LGC Standards [lgcstandards.com]

- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dantrolene Sodium Analyzed with HPLC with UV - AppNote [mtc-usa.com]

- 12. ijcrt.org [ijcrt.org]

- 13. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

mechanism of action of 5-Hydroxy-dantrolene

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy-dantrolene

Introduction

This compound is the primary and pharmacologically active metabolite of dantrolene (B1669809), a hydantoin (B18101) derivative used clinically as a postsynaptic skeletal muscle relaxant.[1][2][3] It is the principal agent in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[4][5] The therapeutic efficacy of this compound, much like its parent compound, stems from its ability to modulate intracellular calcium (Ca²⁺) homeostasis by directly targeting the ryanodine (B192298) receptor (RyR) channels located on the sarcoplasmic reticulum (SR) of muscle cells.[4][6][7][8] This guide provides a detailed examination of its molecular mechanism, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Ryanodine Receptors

The fundamental action of this compound is the inhibition of Ca²⁺ release from the SR by binding directly to the ryanodine receptor, thereby uncoupling the process of excitation-contraction in skeletal muscle.[4]

Molecular Target and Binding Site

The primary molecular target is the ryanodine receptor 1 (RyR1), the main Ca²⁺ release channel in skeletal muscle.[4][9] Recent high-resolution cryo-electron microscopy (cryo-EM) studies have elucidated a specific binding site for dantrolene within the cytoplasmic assembly of the RyR1 channel, distant from the ion gate. This allosteric site is located in the P1 domain, with key interacting residues identified as Tryptophan 882 (W882), Tryptophan 996 (W996), and Arginine 1000 (R1000).[10][11] Earlier photoaffinity labeling studies also identified an N-terminal region corresponding to amino acids 590-609 as a critical component of the dantrolene-binding site.[12]

Binding to this site induces a conformational change that restricts the movement of the central activation module of the RyR1 channel. This "cools down" the channel, reducing its probability of opening and thereby decreasing Ca²⁺ leakage from the SR.[10][11]

Modulation by Cellular Factors

The inhibitory action of this compound on RyR1 is not static but is critically dependent on the presence of other cellular factors:

-

Adenine Nucleotides (ATP): The presence of ATP or its non-hydrolyzable analogs is required for dantrolene to exert its inhibitory effect. Isothermal titration calorimetry (ITC) data shows that nucleotides like AMP-PCP and ADP cooperatively bind to the RyR1 channel, enhancing the binding affinity of dantrolene by several orders of magnitude.[13][14]

-

Calmodulin (CaM): Calmodulin is a crucial co-factor for dantrolene's inhibitory activity.[13][15] Dantrolene's mechanism involves limiting the activation of the RyR1 channel by both Ca²⁺ and calmodulin.[16][17][18] The absence of CaM in some experimental setups, such as single-channel recordings in lipid bilayers, initially made the inhibitory mechanism difficult to observe.[15]

Isoform Selectivity

A key feature of this compound's action is its selectivity among the three mammalian RyR isoforms.

-

RyR1 (Skeletal Muscle): Strongly inhibited.[13]

-

RyR2 (Cardiac Muscle): Largely unaffected under normal physiological conditions, which accounts for the drug's lack of significant negative inotropic effects on the heart.[13][19] However, some studies suggest RyR2 may become sensitive to dantrolene under pathological conditions like heart failure.[14][20]

-

RyR3 (Ubiquitous): Significantly inhibited, with a sensitivity similar to that of RyR1.[13][20]

This selectivity is attributed to subtle differences in the conformation and accessibility of the dantrolene-binding site among the isoforms, despite a high degree of sequence homology.[20][21]

Quantitative Data Summary

The potency of this compound and its parent compound has been quantified through various in vitro assays. The data highlights its high-affinity interaction with the RyR1 channel.

| Parameter | Value | RyR Isoform | Assay Conditions | Reference |

| Kᵢ | ~150 nM | RyR1 | [³H]ryanodine binding; SR vesicles from normal and MH-susceptible pig muscle. | [16][17][18] |

| IC₅₀ | ~1.0 µM | Wild-Type RyR1 | [³H]ryanodine binding; skeletal muscle SR vesicles. | [22] |

| IC₅₀ | 0.16 ± 0.03 µM | RyR2 | Single-channel recordings in the required presence of 100 nM Calmodulin. | [15] |

| Kₔ | >10,000-fold decrease | RyR1 (R12 domain) | Isothermal Titration Calorimetry (ITC); binding affinity enhanced in the presence of 5 mM AMP-PCP. | [14] |

Experimental Protocols

Characterization of the inhibitory effects of this compound relies on specific and sensitive assays that measure RyR channel activity directly or indirectly.

Protocol 1: [³H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as the radioligand [³H]-ryanodine binds preferentially to the open state of the channel. Inhibition is observed as a decrease in specific binding.[22][23][24]

Methodology:

-

Preparation of Microsomes: Isolate SR vesicles or microsomes from tissue (e.g., rabbit skeletal muscle) or HEK293 cells heterologously expressing the RyR isoform of interest.[22][24]

-

Reaction Mixture: In microcentrifuge tubes, prepare reaction mixtures containing:

-

SR/microsomal protein (50-100 µg).

-

[³H]-ryanodine (e.g., 2-10 nM).

-

Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺).

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

-

Controls:

-

Total Binding: Reaction mixture with no inhibitor.

-

Non-specific Binding: Reaction mixture with a high concentration of unlabeled ryanodine (e.g., 10 µM) to saturate specific sites.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow the binding to reach equilibrium.[22]

-

Filtration: Rapidly separate bound from free [³H]-ryanodine by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[22]

-

Protocol 2: Cellular Calcium Release Assay

This assay directly measures the effect of this compound on Ca²⁺ release from intracellular stores in living cells.

Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293) stably expressing the RyR1 channel.

-

Indicator Loading: Load cells with a Ca²⁺-sensitive fluorescent probe. For measuring ER/SR Ca²⁺ levels directly, use a genetically encoded indicator like R-CEPIA1er.[10]

-

Baseline Measurement: Place the plate of cells into a fluorescence plate reader or microscope and record the baseline fluorescence.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Measurement of Inhibition: In cells with "leaky" RyR1 channels (e.g., those with MH mutations), inhibition of the Ca²⁺ leak by this compound will result in a dose-dependent increase in ER/SR Ca²⁺ content, which is measured as an increase in the R-CEPIA1er fluorescence signal.[10]

-

Data Analysis: Quantify the change in fluorescence relative to the baseline and vehicle-treated controls. Plot the fluorescence increase against the compound concentration to determine the EC₅₀ for leak reduction.

References

- 1. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Dantrolene - Wikipedia [en.wikipedia.org]

- 9. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.umn.edu [experts.umn.edu]

- 18. researchgate.net [researchgate.net]

- 19. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchmap.jp [researchmap.jp]

5-Hydroxy-dantrolene CAS number and IUPAC name

CAS Number: 52130-25-3

IUPAC Name: 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

This technical guide provides an in-depth overview of 5-Hydroxy-dantrolene, the primary active metabolite of the muscle relaxant dantrolene (B1669809). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, metabolic pathway, and analytical determination.

Core Chemical and Pharmacokinetic Data

This compound is formed in the body through the metabolic hydroxylation of its parent compound, dantrolene. The following tables summarize key identification details and pharmacokinetic parameters reported in animal studies.

| Identifier | Value |

| CAS Number | 52130-25-3 |

| IUPAC Name | 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

| Molecular Formula | C₁₄H₁₀N₄O₆ |

| Molecular Weight | 330.25 g/mol |

Table 1: Chemical Identifiers for this compound.

Pharmacokinetic studies, primarily conducted in animal models, provide valuable insights into the absorption, distribution, metabolism, and excretion of dantrolene and its primary metabolite, this compound.

| Species | Dose (of Dantrolene) | Parameter | Value |

| Dog | 5 mg/kg (oral) | Cmax (Dantrolene) | 0.43 µg/mL |

| t1/2 (Dantrolene) | 1.26 hours | ||

| AUC (Dantrolene) | 3.87 µg·hr/mL | ||

| Dog | 10 mg/kg (oral) | Cmax (Dantrolene) | 0.65 µg/mL |

| t1/2 (Dantrolene) | 1.21 hours | ||

| AUC (Dantrolene) | 5.94 µg·hr/mL | ||

| Horse | Single oral dose (capsules) | Cmax (Dantrolene) | 28.9 ± 21.6 ng/mL |

| Tmax (Dantrolene) | 3.8 hours | ||

| Horse | Single oral dose (paste) | Cmax (Dantrolene) | 37.8 ± 12.8 ng/mL |

| Tmax (Dantrolene) | 3.8 hours |

Table 2: Pharmacokinetic Parameters of Dantrolene Following Oral Administration in Animal Models. Note: These parameters are for the parent drug, from which this compound is derived as the major metabolite.

Metabolic Pathway of Dantrolene to this compound

The biotransformation of dantrolene to this compound is a critical aspect of its pharmacology. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.

Caption: Metabolic conversion of Dantrolene to this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of this compound, based on available scientific literature. These protocols are intended as a guide and may require further optimization for specific laboratory conditions.

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Quantification of this compound in Biological Matrices

The determination of this compound concentrations in biological samples such as plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile (B52724), methanol) to remove proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a suitable mobile phase for injection into the chromatography system.

LC-MS/MS Analysis (Illustrative Parameters):

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be monitored for quantification.

Caption: General workflow for the analysis of this compound.

The Role of 5-Hydroxydantrolene in Dantrolene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene (B1669809), a hydantoin (B18101) derivative, is a peripherally acting muscle relaxant primarily used in the management of spasticity and the treatment of malignant hyperthermia. Its therapeutic effects are intrinsically linked to its metabolism, which predominantly occurs in the liver. A key metabolite in this process is 5-hydroxydantrolene (B195765), an active metabolite that contributes to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth exploration of the role of 5-hydroxydantrolene in the metabolic cascade of dantrolene. It summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual diagrams of the metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Dantrolene exerts its muscle relaxant effect by antagonizing ryanodine (B192298) receptors (RyRs), primarily RyR1, located on the sarcoplasmic reticulum of skeletal muscle.[1] This action inhibits the release of calcium ions into the cytoplasm, thereby uncoupling excitation-contraction coupling. The clinical efficacy and safety profile of dantrolene are influenced by its pharmacokinetic properties, with metabolism being a critical determinant of its duration of action and potential for drug-drug interactions.

The biotransformation of dantrolene follows two primary pathways: hydroxylation and nitroreduction. The hydroxylation pathway leads to the formation of 5-hydroxydantrolene, which possesses pharmacological activity, albeit to a lesser extent than the parent compound.[2][3] The nitroreduction pathway results in the formation of aminodantrolene, which is subsequently acetylated to acetylaminodantrolene.[4] This guide focuses on the pivotal role of the hydroxylation pathway and its product, 5-hydroxydantrolene.

Dantrolene Metabolism: The Formation of 5-Hydroxydantrolene

The primary metabolic transformation of dantrolene to 5-hydroxydantrolene is a Phase I oxidation reaction.

Enzymatic Basis of 5-Hydroxylation

This hydroxylation is catalyzed by the cytochrome P450 (CYP) enzyme system located within the hepatic microsomes.[1] In vitro studies using rat liver microsomes have identified specific CYP isozymes involved in this process. Notably, CYP1A1 and CYP1A2 have been shown to be responsible for the hydroxylation of dantrolene.[1] Kinetic studies have revealed a biphasic nature of this reaction, suggesting the involvement of at least two distinct enzyme activities with different affinities for the substrate.[1]

Pharmacokinetics of Dantrolene and 5-Hydroxydantrolene

The pharmacokinetic profiles of both dantrolene and its 5-hydroxy metabolite have been characterized in various species, including humans. The data highlights the rapid formation and subsequent elimination of 5-hydroxydantrolene relative to the parent drug.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for dantrolene and 5-hydroxydantrolene in humans.

Table 1: Pharmacokinetic Parameters of Dantrolene in Humans

| Parameter | Value | Species/Population | Reference |

| Elimination Half-Life (t½) | 10.0 ± 2.6 h | Children (2-7 years) | [4] |

| 8.7 h | Adults (after 100 mg oral dose) | [5] | |

| 15.8 ± 6.0 h | Malignant Hyperthermia-Susceptible Adults (oral) | [6] | |

| Volume of Distribution (Vd) | 0.51 L/kg | 14-year-old male | [7] |

| Clearance (CL) | 0.03 ± 0.003 L/min | Adults (IV) | [8] |

| 0.33 mL/(min*kg) | 14-year-old male | [9] | |

| Peak Plasma Concentration (Cmax) | 6.03 ± 0.93 µg/mL (1 min post-infusion) | Children (2-7 years, 2.4 mg/kg IV) | [4] |

| >2.8 µg/mL | Malignant Hyperthermia-Susceptible Adults (5 mg/kg oral) | [6] |

Table 2: Pharmacokinetic Parameters of 5-Hydroxydantrolene in Humans

| Parameter | Value | Species/Population | Reference |

| Elimination Half-Life (t½) | 9.0 ± 2.5 h | Children (2-7 years) | [4] |

| Peak Plasma Concentration (Cmax) | 0.60 ± 0.18 µg/mL | Children (2-7 years, after 2.4 mg/kg IV dantrolene) | [4] |

| Time to Peak Concentration (Tmax) | ~7 h | Children (2-7 years, after IV dantrolene) | [4] |

| Metabolite to Parent Ratio (Cmax) | 0.099 - 0.112 | Healthy Volunteers (IV) | [10] |

| Metabolite to Parent Ratio (AUC₀-∞) | 0.230 - 0.243 | Healthy Volunteers (IV) | [10] |

Pharmacological Activity of 5-Hydroxydantrolene

5-Hydroxydantrolene is not an inert metabolite; it exhibits muscle relaxant properties. However, its potency is lower than that of the parent drug, dantrolene.

Comparative Potency

In vivo studies in rats have demonstrated that both dantrolene and 5-hydroxydantrolene inhibit muscle contraction in a dose-dependent manner.[3] Crucially, these studies concluded that 5-hydroxydantrolene is less potent than dantrolene .[2][3]

Experimental Protocols

A thorough understanding of the role of 5-hydroxydantrolene has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of dantrolene to 5-hydroxydantrolene using liver microsomes.

-

Objective: To determine the kinetic parameters (Km and Vmax) of dantrolene hydroxylation.

-

Materials:

-

Rat or human liver microsomes

-

Dantrolene standard

-

5-Hydroxydantrolene standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

HPLC-MS/MS system

-

-

Procedure:

-

Prepare incubation mixtures containing liver microsomes (e.g., 0.1-0.5 mg/mL protein), phosphate buffer, and varying concentrations of dantrolene.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 10-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of 5-hydroxydantrolene using a validated HPLC-MS/MS method.

-

Calculate the rate of metabolite formation at each substrate concentration and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.[11]

-

In Vivo Pharmacokinetic Studies

This protocol describes a general approach for assessing the pharmacokinetics of dantrolene and 5-hydroxydantrolene in an animal model.

-

Objective: To determine the pharmacokinetic parameters (t½, Cmax, Tmax, AUC) of dantrolene and 5-hydroxydantrolene.

-

Materials:

-

Test animals (e.g., rats, dogs)

-

Dantrolene formulation for administration (oral or intravenous)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

HPLC-MS/MS system

-

-

Procedure:

-

Administer a single dose of dantrolene to the animals.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose up to 48 hours).[12]

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.[13]

-

Quantify the concentrations of dantrolene and 5-hydroxydantrolene in the plasma samples using a validated HPLC-MS/MS method.[12][13]

-

Plot the plasma concentration-time profiles for both analytes.

-

Calculate the pharmacokinetic parameters using appropriate software.

-

Visualizations

Diagrams are essential for visualizing the complex biological processes involved in dantrolene's metabolism and mechanism of action.

Signaling and Metabolic Pathways

Caption: Dantrolene metabolism and mechanism of action.

Experimental Workflows

Caption: Workflow for in vitro and in vivo studies.

Conclusion

5-Hydroxydantrolene is a significant, pharmacologically active metabolite of dantrolene. Its formation via CYP450-mediated hydroxylation is a key step in the overall disposition of the parent drug. While it contributes to the muscle relaxant effects of dantrolene, its lower potency suggests that the therapeutic efficacy is primarily driven by the parent compound. The distinct pharmacokinetic profile of 5-hydroxydantrolene, characterized by a shorter half-life than dantrolene in some populations, is an important consideration in understanding the time course of the drug's action. A thorough comprehension of the metabolic fate of dantrolene, particularly the role of 5-hydroxydantrolene, is crucial for optimizing its clinical use, predicting potential drug interactions, and guiding the development of future muscle relaxants.

References

- 1. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Muscle relaxant properties of the identified metabolites of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolite identification [sciex.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Plasma levels of dantrolene following oral administration in malignant hyperthermia-susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. scienceopen.com [scienceopen.com]

- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

5-Hydroxy-dantrolene: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Hydroxy-dantrolene, the primary active metabolite of dantrolene (B1669809), for research applications. It covers its commercial availability, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways.

Commercial Availability

This compound is available for research purposes from several commercial suppliers. The compound is offered in various purities and formulations, including standard and deuterated forms for use in metabolic and pharmacokinetic studies. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Biosynth | 5-Hydroxy dantrolene | 52130-25-3 | Not specified | Available in various sizes (1 mg, 2 mg, 5 mg, 10 mg, 25 mg).[1] |

| Santa Cruz Biotechnology | 5-Hydroxy Dantrolene-d4 | 1217225-15-4 | ≥95% | Deuterated form.[2] |

| TLC Pharmaceutical Standards | 5-Hydroxy Dantrolene | Not specified | Not specified | Also offers deuterated form and other related impurities.[3] |

| Sapphire Bioscience | 5-Hydroxy Dantrolene-d4 | 1217225-15-4 | Not specified | Deuterated form, supplied by Toronto Research Chemicals. For research use only.[4] |

| MedchemExpress | 5-Hydroxy dantrolene-d4 | Not specified | Not specified | Deuterated form for use as a tracer or internal standard in quantitative analysis.[5] |

| Chemicea Pharmaceuticals | 5-Hydroxy Dantrolene Glucuronide | NA | Not specified | A metabolite of this compound, available via custom synthesis.[6] |

Quantitative Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Pharmacokinetics in Dogs

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | Shorter than parent drug (dantrolene) | Intravenous administration of the metabolite. | [7] |

| Renal Clearance | Independent of creatinine (B1669602) clearance, urine flow, and pH | Intravenous administration. | [7] |

| Biliary Excretion | High bile to plasma ratios | Intravenous administration. | [7] |

| Peak Plasma Concentration (Cmax) | Not specified | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8] |

| Terminal Half-life (t½) | Not specified | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8] |

| Area Under the Curve (AUC) | Not specified | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8] |

Pharmacokinetics in Horses

| Parameter | Value | Conditions | Reference |

| Peak Plasma Concentration (Cmax) | Approximately twice that of the parent drug (dantrolene) | Single oral administration of dantrolene (500 mg). | [9] |

| Time to Peak Plasma Concentration (Tmax) | 4 to 6 hours | Single oral administration of dantrolene (500 mg). | [9] |

| Detection Time | Longer than the parent drug | Single oral administration of dantrolene (500 mg). | [9] |

Pharmacokinetics in Humans (Children)

| Parameter | Value (mean ± SD) | Conditions | Reference |

| Peak Whole Blood Concentration (Cmax) | 0.60 ± 0.18 µg/ml | Intravenous administration of dantrolene (2.4 mg/kg). | [10] |

| Time to Peak Concentration (Tmax) | Approximately 7 hours | Intravenous administration of dantrolene (2.4 mg/kg). | [10] |

| Elimination Half-life (t½) | 9.0 ± 2.5 hours | Intravenous administration of dantrolene (2.4 mg/kg). | [10] |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS

This method was used to determine the concentration of this compound in plasma samples from horses.[9][11]

Sample Preparation:

-

Obtain whole blood samples at specified time points post-dantrolene administration.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples frozen until analysis.

LC-MS Analysis:

-

Utilize a liquid chromatography-mass spectrometry (LC-MS) system.

-

Employ an internal standard, such as 5-hydroxyl-dantrolene-d4, to improve quantitative accuracy and precision.[9]

-

The limit of quantification (LOQ) for 5-hydroxyl-dantrolene in plasma has been reported as 100 pg/mL, with a lower limit of detection (LOD) of 10 pg/mL.[9]

Data Analysis:

-

Perform nonlinear least square regression on the plasma concentration data.

-

Analyze the data using noncompartmental analysis to determine pharmacokinetic parameters.[9]

In Vitro Assessment of T-cell Function

This protocol was used to evaluate the effect of this compound on cytokine gene expression in activated whole blood.[8]

Methodology:

-

Obtain whole blood samples.

-

Expose the whole blood to varying concentrations of this compound.

-

Activate the T-cells within the whole blood samples.

-

Measure the gene expression of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ) using quantitative real-time polymerase chain reaction (qRT-PCR).

Findings:

-

At high concentrations (30 µg/mL and 50 µg/mL), 5-hydroxydantrolene (B195765) markedly suppressed activated whole blood gene expression of IL-2 and IFN-γ.[8]

Signaling Pathways and Mechanisms of Action

Dantrolene, and by extension its active metabolite this compound, exerts its primary effect through the modulation of intracellular calcium levels.

Dantrolene Metabolism

The metabolic conversion of dantrolene to this compound is a key step in its mechanism of action and subsequent excretion.

Caption: Metabolic pathway of dantrolene to this compound.

Dantrolene is metabolized in the liver, primarily through hydroxylation by cytochrome P450 enzymes, to form this compound.[11][12][13] This metabolite is then excreted from the body, with about 2% found in the urine and approximately 25% in the bile.[7]

Mechanism of Action at the Ryanodine (B192298) Receptor

The therapeutic effects of dantrolene are mediated by its interaction with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum.

Caption: Inhibition of calcium release by dantrolene.

Dantrolene acts as an antagonist to ryanodine receptors, specifically RyR1 and RyR3, inhibiting the release of calcium from the sarcoplasmic reticulum into the cytoplasm.[14] This reduction in intracellular calcium concentration leads to muscle relaxation and is the basis for its use in treating conditions like malignant hyperthermia and muscle spasticity.[8][12] The fortuitous selectivity for RyR1 and RyR3 over RyR2, which is predominantly found in cardiac muscle, explains the lack of significant negative inotropic effects on the heart.[14]

References

- 1. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Hydroxy Dantrolene Glucuronide | CAS No- NA | NA [chemicea.com]

- 7. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rmtcnet.com [rmtcnet.com]

- 10. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxy-dantrolene as a pharmacologically active metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a peripherally acting skeletal muscle relaxant clinically used in the management of spasticity and malignant hyperthermia. Its therapeutic effects are mediated by the inhibition of calcium release from the sarcoplasmic reticulum of skeletal muscle cells. Following administration, dantrolene is metabolized in the liver to several metabolites, with 5-hydroxy-dantrolene being a principal and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, comparative pharmacological data with the parent compound dantrolene, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of Ryanodine (B192298) Receptors

The primary mechanism of action of dantrolene and its active metabolite, this compound, is the inhibition of ryanodine receptors (RyRs), the major calcium release channels on the sarcoplasmic reticulum membrane. By binding to the RyR1 isoform, which is predominantly expressed in skeletal muscle, these compounds reduce the efflux of calcium from intracellular stores into the cytoplasm during excitation-contraction coupling. This reduction in intracellular calcium availability leads to muscle relaxation. Dantrolene has also been shown to inhibit the RyR3 isoform, while its effect on the cardiac RyR2 isoform is less pronounced, which accounts for its minimal cardiodepressant effects.

The signaling pathway for dantrolene-mediated muscle relaxation is depicted below:

Comparative Pharmacology: Dantrolene vs. This compound

While both dantrolene and this compound exhibit muscle relaxant properties, studies have indicated a difference in their potency. In vivo and in vitro studies in rats have shown that this compound is a less potent inhibitor of muscle contraction compared to its parent compound, dantrolene.[1]

Quantitative Pharmacological Data

Table 1: In Vitro Potency Data

| Compound | Target | Assay | Value | Species | Reference |

| Dantrolene | RyR1 | [³H]ryanodine binding | Ki ~150 nM | Pig | |

| Dantrolene | RyR2 | Single-channel recordings | IC50 = 0.16 ± 0.03 µM | Sheep | |

| Dantrolene | RyR2 | Ca²⁺ wave frequency | IC50 = 0.42 ± 0.18 µM | Mouse | |

| This compound | Skeletal Muscle | Muscle Contraction | Less potent than dantrolene | Rat | [1] |

Table 2: Pharmacokinetic Parameters

| Compound | Species | Dose | Cmax | Tmax | t1/2 | AUC |

| Dantrolene | Dog | 5 mg/kg (oral) | 0.43 µg/mL | - | 1.26 hr | 3.87 µg·hr/mL |

| Dantrolene | Dog | 10 mg/kg (oral) | 0.65 µg/mL | - | 1.21 hr | 5.94 µg·hr/mL |

| This compound | Dog | - | - | - | Shorter than dantrolene | - |

| Dantrolene | Horse | Single oral dose | 28.9 - 37.8 ng/mL | 3.8 hr | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of dantrolene and its metabolites.

In Vitro Muscle Contractility Assay

This assay is used to determine the direct effect of a compound on muscle contraction.

Methodology:

-

Tissue Preparation: Isolate diaphragm muscle strips from rats.

-

Mounting: Mount the muscle strips in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Stimulation: Electrically stimulate the muscle to induce consistent twitch contractions.

-

Data Recording: Record the contractile force using a force transducer connected to a data acquisition system.

-

Compound Addition: After establishing a stable baseline, add the test compound (dantrolene or this compound) to the organ bath in a cumulative or non-cumulative manner.

-

Data Analysis: Measure the reduction in contractile force at each compound concentration and calculate the percentage inhibition. Plot the dose-response curve to determine the IC50 value.[1]

[³H]Ryanodine Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the ryanodine receptor.

Methodology:

-

Membrane Preparation: Isolate sarcoplasmic reticulum vesicles from skeletal muscle tissue (e.g., pig or rabbit).

-

Binding Reaction: In a reaction tube, combine the SR vesicles, a fixed concentration of [³H]ryanodine, and varying concentrations of the unlabeled test compound in a suitable binding buffer.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound [³H]ryanodine from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]ryanodine as a function of the concentration of the unlabeled test compound. Use this competitive binding curve to calculate the inhibitory constant (Ki) of the test compound.

Conclusion

This compound is a pharmacologically active metabolite of dantrolene that contributes to the overall muscle relaxant effect of the parent drug. While it shares the same mechanism of action, inhibiting calcium release from the sarcoplasmic reticulum via ryanodine receptors, it is reported to be less potent than dantrolene. The lack of specific quantitative pharmacological data for this compound highlights an area for future research to fully elucidate its contribution to the therapeutic profile of dantrolene. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other active metabolites.

References

The In Vivo Formation of 5-Hydroxy-dantrolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809), a hydantoin (B18101) derivative, is a postsynaptic muscle relaxant clinically used in the management of spasticity and malignant hyperthermia.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. The primary metabolic pathway of dantrolene involves hydroxylation to form its major and active metabolite, 5-hydroxy-dantrolene.[2][3] Understanding the intricate details of this biotransformation is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides a comprehensive overview of the in vivo formation of this compound, detailing the enzymatic processes, summarizing key quantitative data, and outlining relevant experimental methodologies.

Metabolic Pathways of Dantrolene

The biotransformation of dantrolene is a multi-faceted process primarily occurring in the liver. The formation of this compound is a Phase I metabolic reaction, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4] In addition to hydroxylation, dantrolene can also undergo nitroreduction, a pathway that has been particularly highlighted in human metabolism.

Cytochrome P450-Mediated Hydroxylation

In vivo and in vitro studies have demonstrated that the hydroxylation of the hydantoin ring of dantrolene, leading to the formation of this compound, is a major metabolic route.[2]

dot

Caption: Primary metabolic pathway of dantrolene to this compound.

Studies in rat liver microsomes have implicated several CYP isozymes in this process, including CYP1A1, CYP1A2, and CYP3A.[4] These studies revealed a biphasic kinetic profile for dantrolene hydroxylation, suggesting the involvement of at least two enzymes with different affinities for the substrate.[4] Specifically, CYP1A1 was identified as the high-affinity enzyme, while CYP1A2 was the low-affinity enzyme.[4] Furthermore, in rats pre-treated with pregnenolone-16 alpha-carbonitrile, a CYP3A inducer, the formation of this compound was completely inhibited by an antibody specific for CYP3A, highlighting the significant role of this isoform.[4]

Nitroreduction Pathway in Humans

In human liver cytosol, an alternative metabolic pathway involving the reduction of the nitro group of dantrolene has been identified.[2][5] This process is catalyzed by Aldehyde Oxidase 1 (AOX1) and leads to the formation of aminodantrolene, which is subsequently acetylated by N-acetyltransferase 2 (NAT2) to form acetylaminodantrolene.[2][5] This pathway is of particular interest as the formation of a hydroxylamine (B1172632) intermediate during the AOX1-dependent reduction has been linked to potential liver injury.[2][5]

dot

Caption: Nitroreduction pathway of dantrolene metabolism in humans.

Quantitative Data on this compound Formation

The pharmacokinetics of dantrolene and its primary metabolite, this compound, have been investigated in various species. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Dantrolene and this compound in Dogs (Oral Administration)

| Parameter | Dantrolene (5 mg/kg) | Dantrolene (10 mg/kg) | This compound (from 5 mg/kg Dantrolene) | This compound (from 10 mg/kg Dantrolene) |

| Cmax (µg/mL) | 0.43 | 0.65 | 0.35 | 0.52 |

| Tmax (h) | 1.5 | 1.5 | 2.8 | 3.2 |

| AUC (µg·h/mL) | 3.87 | 5.94 | - | - |

| t½ (h) | 1.26 | 1.21 | - | - |

Data sourced from a study in healthy adult female Walker hound dogs.

Table 2: Pharmacokinetic Parameters of Dantrolene and this compound in Horses (Oral Administration)

| Parameter | Dantrolene (Capsules) | Dantrolene (Paste) | This compound (from Capsules) | This compound (from Paste) |

| Cmax (ng/mL) | 28.9 ± 21.6 | 37.8 ± 12.8 | 1.2 ± 0.5 | 1.5 ± 0.6 |

| Tmax (h) | 3.8 | 3.8 | 6.0 | 6.0 |

| AUC (ng·h/mL) | - | - | - | - |

| t½ (h) | - | - | - | - |

Data presented as mean ± SD. Sourced from a study in healthy horses.

Table 3: Enzyme Kinetics of Dantrolene Hydroxylation in Rat Liver Microsomes

| Enzyme | Km (µM) |

| High-Affinity (CYP1A1) | 0.06 - 0.08 |

| Low-Affinity (CYP1A2) | 5 - 7 |

Data from incubations of dantrolene with hepatic microsomes from 3-methylcholanthrene-treated rats.[4] Vmax values were not reported in a comparable format.

Experimental Protocols

The investigation of this compound formation relies on a combination of in vivo pharmacokinetic studies and in vitro metabolism assays.

In Vivo Pharmacokinetic Study Protocol (Canine Model)

-

Animal Model: Healthy adult dogs are used. A crossover study design is often employed where each animal receives different doses of dantrolene with a washout period in between.

-

Dosing: Dantrolene is administered orally, typically in capsule form.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes. An internal standard is added for accurate quantification.

-

Analytical Method: The concentrations of dantrolene and this compound are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with detection using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for dantrolene, this compound, and the internal standard.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

dot

Caption: General workflow for an in vivo pharmacokinetic study of dantrolene.

In Vitro Metabolism Study Protocol (Human Liver Microsomes)

-

Test System: Pooled human liver microsomes (HLMs) are used as the source of metabolizing enzymes.

-

Incubation:

-

A reaction mixture is prepared containing HLMs, a phosphate (B84403) buffer (pH 7.4), and dantrolene at various concentrations.

-

The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Control incubations are performed without the NADPH-generating system to assess non-enzymatic degradation.

-

The mixture is incubated at 37°C for a specified time.

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated protein, and the supernatant containing the analytes is collected.

-

Analytical Method: The formation of this compound is quantified using a validated LC-MS/MS method, as described for the in vivo studies.

-

Enzyme Kinetics Analysis:

-

The rate of this compound formation is determined at different dantrolene concentrations.

-

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

-

Reaction Phenotyping (Optional): To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or by using selective chemical inhibitors or antibodies for specific CYP isoforms in HLM incubations.

dot

Caption: General workflow for an in vitro dantrolene metabolism study.

Conclusion

The formation of this compound is a critical step in the metabolism and clearance of dantrolene. This process is primarily mediated by cytochrome P450 enzymes, with evidence from animal studies pointing to the involvement of CYP1A1, CYP1A2, and CYP3A isoforms. In humans, an additional nitroreduction pathway catalyzed by AOX1 and NAT2 has been identified, which may have implications for drug-induced liver injury. While pharmacokinetic data for dantrolene and its primary metabolite are available for several species, there is a notable lack of specific enzyme kinetic data for this compound formation in human systems. Further research utilizing recombinant human CYP enzymes and human liver microsomes is warranted to fully elucidate the kinetic parameters (Km and Vmax) and the precise contribution of each CYP isoform to dantrolene hydroxylation in humans. Such data will be invaluable for refining physiologically based pharmacokinetic (PBPK) models, predicting drug-drug interactions, and ultimately optimizing the clinical use of dantrolene for improved patient safety and efficacy.

References

- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-dantrolene In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-dantrolene is the primary and active metabolite of dantrolene (B1669809), a post-synaptic muscle relaxant used clinically to treat malignant hyperthermia and spasticity.[1][2][3] Dantrolene's mechanism of action involves the inhibition of calcium (Ca²⁺) release from the sarcoplasmic/endoplasmic reticulum (SR/ER) by binding to the ryanodine (B192298) receptor (RyR), primarily isoforms RyR1 and RyR3.[1][4] This action effectively uncouples membrane excitation from calcium-dependent cellular responses. Given that this compound is a major metabolite, understanding its in vitro activity is crucial for a comprehensive pharmacological profile of its parent drug.

These application notes provide detailed protocols for in vitro assays relevant to characterizing the activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for dantrolene and are suitable for determining the metabolite's efficacy and potency.

Mechanism of Action: Inhibition of Ryanodine Receptor

Dantrolene acts as an antagonist at the ryanodine receptor, a calcium channel located on the membrane of the sarcoplasmic reticulum. By binding to RyR1 and RyR3, it stabilizes the channel in a closed state, thereby reducing the amount of calcium released into the cytosol in response to an action potential or other stimuli.[1][4][5] This leads to muscle relaxation. It is hypothesized that this compound may share this mechanism of action.

Quantitative Data Summary

Table 1: Dantrolene Activity in Ryanodine Receptor Binding Assays

| Parameter | Value | Muscle Type | Conditions |

| Ki | ~150 nM | Pig Skeletal Muscle (Normal & MH-susceptible) | [³H]ryanodine binding in media simulating resting myoplasm.[6] |

| Effect | 3-fold ↑ in Kd | Pig Skeletal Muscle | 10 µM dantrolene on [³H]ryanodine binding.[4] |

Table 2: Dantrolene Efficacy in Cellular and Vesicle-Based Assays

| Assay Type | Effective Concentration | System | Effect |

| 45Ca2+ Release | Not specified | Pig Skeletal Muscle SR Vesicles | Increased half-time for Ca²⁺ release by ~3.5-fold.[6] |

| Ca²⁺ Imaging | 5 µM | Rodent Fast Twitch Muscle Fibers | Suppressed early peak and steady-state SR calcium permeability.[5] |

| Antioxidant Activity | 250 µg | Linoleic Acid Emulsion | 82% inhibition of peroxidation.[6] |

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay

This protocol details a method to assess the inhibitory effect of this compound on intracellular calcium release using a fluorescent calcium indicator like Fluo-4 AM.

Materials and Reagents:

-

Cells expressing RyR1 or RyR3 (e.g., C2C12 myotubes, HEK293 cells transfected with RyR1)

-

Cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Fluo-4 AM

-

Pluronic F-127 (optional)

-

Probenecid (optional)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Agonist (e.g., caffeine (B1668208), 4-chloro-m-cresol)

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence microplate reader with kinetic read capability and injectors

Procedure:

-

Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well. Allow cells to adhere and grow overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS (with probenecid, if used). Include a vehicle control (e.g., 0.1% DMSO).

-

Gently wash the cells twice with HBSS to remove extracellular dye.

-

Add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate for 10-30 minutes at room temperature, protected from light.[7]

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader set to ~490 nm excitation and ~525 nm emission.

-

Establish a baseline fluorescence reading for 15-30 seconds.

-

Using the instrument's injector, add 10 µL of the agonist (e.g., caffeine to a final concentration of 5-10 mM) to stimulate calcium release.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the amount of intracellular calcium release. Plot the response against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: [³H]-Ryanodine Binding Assay

This competitive binding assay measures the ability of this compound to modulate the binding of radiolabeled ryanodine to its receptor, which reflects the channel's activity state. Dantrolene inhibits [³H]-ryanodine binding.[6]

Materials and Reagents:

-

Sarcoplasmic Reticulum (SR) vesicles isolated from skeletal muscle (e.g., rabbit or porcine)

-

[³H]-ryanodine (radioligand)

-

This compound

-

Binding Buffer (e.g., 20 mM PIPES, 150 mM KCl, pH 7.0)

-

Non-specific binding control (e.g., high concentration of unlabeled ryanodine or azumolene)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine in the following order:

-

Binding Buffer

-

SR vesicle preparation (50-100 µg protein)

-

Varying concentrations of this compound or vehicle control.

-

[³H]-ryanodine (e.g., 2-5 nM final concentration).

-

For non-specific binding control tubes, add a high concentration of unlabeled ryanodine (e.g., 10 µM).

-

-

Incubation: Incubate the tubes for 90-120 minutes at 37°C.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free ligand. Wash the filters quickly with ice-cold wash buffer (e.g., binding buffer with lower salt concentration).

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ or Ki value.

-

Protocol 3: In Vitro Metabolism Assay (Microsomal Stability)

This protocol is used to study the formation of this compound from its parent compound, dantrolene, using liver microsomes. This confirms the metabolic pathway and can be used to study enzyme kinetics.

Materials and Reagents:

-

Dantrolene (substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) or methanol (B129727) (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Incubation:

-

Pre-warm the master mix, liver microsomes, and dantrolene solution to 37°C.

-

In a microcentrifuge tube, add microsomes and dantrolene.

-

Initiate the reaction by adding the NADPH regenerating system master mix. The final volume is typically 0.5-1.0 mL.

-

Incubate at 37°C in a shaking water bath.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both dantrolene and the formed this compound over time.

-

Data Analysis: Plot the disappearance of dantrolene and the appearance of this compound over time to determine the rate of metabolism and the half-life of the parent compound under these in vitro conditions.

References

- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rmtcnet.com [rmtcnet.com]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]

- 9. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Hydroxy-dantrolene as a Reference Standard in HPLC

Introduction

Dantrolene (B1669809) is a post-synaptic muscle relaxant used to treat spasticity and malignant hyperthermia.[1] Its primary active metabolite is 5-Hydroxy-dantrolene, which is formed through hydroxylation in the liver. Accurate quantification of both dantrolene and its metabolites is critical for pharmacokinetic studies, drug metabolism research, and ensuring the quality and safety of pharmaceutical formulations. This compound, available as a certified reference standard, is essential for these analytical applications.[2][3] It allows for the development and validation of specific and sensitive High-Performance Liquid Chromatography (HPLC) methods to distinguish and quantify the parent drug from its metabolite in various matrices.

These application notes provide detailed protocols for using this compound as a reference standard in HPLC analysis, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound reference standard is presented below.

| Property | Value |

| Chemical Name | 5-Hydroxy-1-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione[4] |

| CAS Number | 52130-25-3[2] |

| Molecular Formula | C₁₄H₁₀N₄O₆[2] |

| Molecular Weight | 330.25 g/mol [2] |

| Purity | Typically >95% (HPLC)[2] |

| Appearance | Neat solid |

| Type | Metabolite[2] |

Application Notes

Pharmacokinetic and Bioavailability Studies

The use of a this compound reference standard is crucial for the simultaneous determination of dantrolene and its primary metabolite in biological fluids such as human plasma.[5] This allows researchers to accurately model the absorption, distribution, metabolism, and excretion (ADME) profile of dantrolene. By creating calibration curves with known concentrations of the this compound standard, unknown concentrations in patient or animal samples can be precisely quantified, providing critical data for dose-response and safety assessments.

Drug Metabolism Research

In vitro and in vivo drug metabolism studies utilize this compound to confirm the metabolic pathway of dantrolene. By comparing the retention time and spectral data of metabolites produced in experimental systems (e.g., liver microsomes) with the certified reference standard, researchers can definitively identify this compound as a metabolic product.

Impurity Profiling and Quality Control

In the quality control of dantrolene sodium active pharmaceutical ingredients (APIs) and finished drug products, this compound can be used as a potential impurity or degradation product standard. Stability-indicating HPLC methods are developed to separate dantrolene from its related substances, including its metabolites and degradants.[1][6] The reference standard helps in the identification and quantification of these compounds, ensuring the purity and stability of the final product meet regulatory requirements.

Experimental Protocols

Protocol 1: Simultaneous Determination of Dantrolene and this compound in Human Plasma by RP-HPLC

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of dantrolene and its metabolite, this compound, in human plasma.[5]

1. Materials and Reagents

-

This compound Reference Standard

-

Dantrolene Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Water (HPLC Grade or Ultrapure)

-

Formic Acid or Phosphoric Acid (for pH adjustment)

-

Drug-free human plasma

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column Thermostat

-

UV-Vis Detector

3. Chromatographic Conditions The following table summarizes the recommended HPLC conditions.

| Parameter | Condition |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size[7][8] |

| Mobile Phase | Acetonitrile and water (e.g., 30:70 v/v) or Methanol and water (e.g., 55:45 v/v).[1][6] pH may be adjusted to ~3 with formic or phosphoric acid.[6] |

| Flow Rate | 1.0 mL/min[1][6] |

| Detection Wavelength | 315 nm or 230 nm[6][7] |

| Column Temperature | Ambient or 30°C |

| Injection Volume | 20 µL |

4. Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation (Plasma)

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of cold acetonitrile (protein precipitation agent) to the plasma sample.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tube at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample into the HPLC system.

6. Calibration and Quantification

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Perform a linear regression analysis on the calibration curve data. The correlation coefficient (R²) should ideally be ≥ 0.999.[1]

-

Inject the prepared plasma samples.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Typical HPLC Method Validation Parameters

The performance of the HPLC method should be validated according to ICH guidelines.[1] The following table summarizes typical acceptance criteria for method validation.

| Parameter | Typical Value / Acceptance Criteria |

| Linearity (R²) | ≥ 0.999[1] |

| Concentration Range | e.g., 2.5 - 12.5 µg/mL for dantrolene[1] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intraday & Interday: < 2.0%[8] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 (e.g., 0.18 µg/mL for dantrolene)[8] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 (e.g., 0.61 µg/mL for dantrolene)[8] |

| System Suitability (Tailing Factor) | ≤ 2.0 |

| System Suitability (Theoretical Plates) | ≥ 2000 |

Mandatory Visualizations

Caption: HPLC experimental workflow for quantifying this compound.

Caption: Logical relationship for quantification using a reference standard.

References

- 1. ijcrt.org [ijcrt.org]

- 2. 5-Hydroxy Dantrolene | CAS 52130-25-3 | LGC Standards [lgcstandards.com]

- 3. 5-Hydroxy Dantrolene Sulfate | Axios Research [axios-research.com]

- 4. 5-Hydroxy Dantrolene | CAS No- 52130-25-3 | NA [chemicea.com]

- 5. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different stability-indicating chromatographic methods for specific determination of paracetamol, dantrolene sodium, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Dantrolene Sodium and Related substances by HPLC | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Hydroxy-dantrolene in Cell-Based Calcium Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is maintained through a complex interplay of channels, pumps, and binding proteins. Dysregulation of Ca²⁺ homeostasis is implicated in a multitude of pathologies, such as neurodegenerative diseases, cardiovascular disorders, and malignant hyperthermia.

The ryanodine (B192298) receptors (RyRs), a family of intracellular Ca²⁺ release channels located on the endoplasmic and sarcoplasmic reticulum, are key players in Ca²⁺ signaling. 5-Hydroxy-dantrolene, the principal active metabolite of dantrolene (B1669809), is a potent inhibitor of RyR channels, particularly the RyR1 and RyR3 isoforms.[1] This property makes it an invaluable pharmacological tool for investigating the role of RyR-mediated Ca²⁺ release in various cellular contexts and for screening potential therapeutic modulators of Ca²⁺ signaling pathways.

These application notes provide detailed protocols for the use of this compound in cell-based calcium signaling assays using common fluorescent Ca²⁺ indicators.

Mechanism of Action

This compound, like its parent compound dantrolene, exerts its inhibitory effect by directly interacting with the ryanodine receptor. This interaction stabilizes the closed state of the channel, thereby reducing the probability of channel opening and subsequent release of Ca²⁺ from intracellular stores.[1] This action effectively uncouples membrane excitation from Ca²⁺ release in muscle cells and modulates RyR-dependent signaling in other cell types.

Data Presentation: Quantitative Analysis